4-(Pyridin-2-ylmethoxy)benzoic acid
Description
Significance of 4-(Pyridin-2-ylmethoxy)benzoic acid as a Building Block and Chemical Scaffold
The importance of this compound in chemical synthesis lies in its utility as a versatile building block and a robust chemical scaffold. Its structure incorporates a pyridine (B92270) moiety, which can act as a ligand for metal ions, and a carboxylic acid group, which can form salts or esters, or participate in condensation reactions. This dual functionality is key to its role in constructing larger, more intricate molecular frameworks.
In the realm of organic synthesis, this compound serves as a foundational piece for creating a variety of derivatives. The pyridine nitrogen can be quaternized or oxidized, while the carboxylic acid can be converted into amides, esters, and other functional groups. These transformations allow chemists to systematically modify the molecule's properties, tailoring it for specific applications.
Furthermore, this compound is instrumental in the development of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The pyridine and carboxylate groups of this compound can bind to metal centers, forming stable, extended networks. brieflands.comresearchgate.net The resulting MOFs can exhibit interesting properties, such as high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The flexible nature of the ether linkage in the molecule can also allow for the formation of diverse and sometimes unique network topologies. acs.org
Interdisciplinary Research Avenues Involving this compound
The unique characteristics of this compound have propelled its use across various scientific disciplines, most notably in materials science and medicinal chemistry.
In materials science , its role as a ligand in the formation of coordination polymers and MOFs is a primary focus. researchgate.netrsc.org Researchers have synthesized a range of these materials using this compound and various metal ions, such as zinc(II) and cadmium(II). researchgate.net These studies often investigate the resulting crystal structures and their physical properties, such as thermal stability and photoluminescence. acs.org The ability to create materials with specific network architectures, like 2D zig-zag or 3D frameworks, highlights the compound's versatility in crystal engineering. researchgate.net For instance, the reaction of a related biquinoline-dicarboxylic acid with zinc acetate (B1210297) under hydrothermal conditions yielded a two-dimensional metal-organic framework. researchgate.net
In medicinal chemistry , the this compound scaffold is of interest for the design and synthesis of new therapeutic agents. The pyridine and benzoic acid moieties are common pharmacophores found in many biologically active molecules. For example, derivatives of this scaffold have been explored as potential inhibitors for enzymes like 5-lipoxygenase-activating protein, which is involved in the biosynthesis of leukotrienes. acs.org The ability to modify the core structure allows for the optimization of a compound's pharmacological profile. acs.org The general structure is also found in molecules designed as potential retinoid X receptor (RXR) selective agonists and inhibitors of HIV-1 RNase H. acs.org
The following table provides a summary of the key properties of this compound:
| Property | Value |
| CAS Number | 50596-36-6 |
| Molecular Formula | C13H11NO3 |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | 4-[(pyridin-2-yl)methoxy]benzoic acid |
| Physical Form | Solid |
| Purity | Typically ≥97% |
The following table lists some of the metal-organic frameworks synthesized using ligands related to this compound and their observed properties:
| Ligand | Metal Ion | Resulting Framework | Key Feature | Reference |
| 3,5-bis(pyridin-4-ylmethoxy)benzoic acid | Zn(II), Cd(II) | Coordination polymers | 1D and 2D structures | researchgate.net |
| Pyridine-3,5-dicarboxylate | Co(II), Cu(II) | Metal-organic frameworks | Topology dependent on water content | acs.org |
| 2,2′-biquinoline-4,4′-dicarboxylate | Zn(II) | 2D metal-organic framework | Zig-zag network with fluorescence | researchgate.net |
| Bis(imidazole) ligands | Co(II) | Ionic metal-organic frameworks | Encapsulated [Co(CO)4]− anions | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-2-ylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-14-11/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKVXGQOAAQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50596-36-6 | |
| Record name | 4-(pyridin-2-ylmethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation and Characterization Techniques for 4 Pyridin 2 Ylmethoxy Benzoic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the characterization of 4-(Pyridin-2-ylmethoxy)benzoic acid, each offering unique insights into its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H-NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzoic acid ring typically appear as doublets in the downfield region, while the protons of the pyridine (B92270) ring resonate at distinct chemical shifts. The methylene (B1212753) protons of the -OCH₂- linker exhibit a singlet, providing a key signature for the connection between the pyridinyl and benzoyl moieties.
¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum shows distinct signals for the carboxyl carbon, the aromatic carbons of both the pyridine and benzene (B151609) rings, and the methylene carbon of the linker. The chemical shifts of these carbons are indicative of their electronic environment and connectivity.
| ¹H-NMR Data | |
| Chemical Shift (δ) ppm | Multiplicity |
| 11.67 | s |
| 8.20 | d |
| 7.68 | t |
| 7.52 | t |
| ¹³C-NMR Data |
| Chemical Shift (δ) ppm |
| 172.60 |
| 133.89 |
| 130.28 |
| 129.39 |
| 128.55 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
IR Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A sharp and intense peak typically appears around 1700-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the aryl carboxylic acid. docbrown.info Furthermore, C-O stretching vibrations can be observed in the 1320-1210 cm⁻¹ region. docbrown.info The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1625-1465 cm⁻¹ range. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of benzoic acid derivatives typically shows characteristic peaks for the C=O modes and C-H stretching modes around 3070 cm⁻¹. ias.ac.in The presence of various functional groups leads to non-bonded interactions that can be studied using Raman spectroscopy. ias.ac.in
| IR Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300-2500 | O-H stretch (Carboxylic Acid) |
| 3080-3030 | C-H stretch (Aromatic) |
| 1700-1680 | C=O stretch (Carbonyl) |
| 1625-1465 | C=C stretch (Aromatic) |
| 1320-1210 | C-O stretch |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound.
Mass Spectrometry (MS): In a typical mass spectrum, the molecule will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the spectrum can provide additional structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of the compound, confirming the presence of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. Predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be calculated. uni.lu
| HRMS Data | |
| Adduct | Predicted m/z |
| [M+H]⁺ | 230.08118 |
| [M+Na]⁺ | 252.06312 |
| [M-H]⁻ | 228.06662 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of benzoic acid in aqueous solutions shows absorption bands that can be influenced by pH. rsc.org For the neutral form of benzoic acid, an absorption band is observed around 230 nm. rsc.org The electronic absorption spectra of benzoic acid derivatives are influenced by solvent interactions and the nature of the substituent groups.
Computational and Theoretical Investigations of 4 Pyridin 2 Ylmethoxy Benzoic Acid
Advanced Quantum Chemical Computations on 4-(Pyridin-2-ylmethoxy)benzoic acid
Quantum chemical computations are powerful tools for understanding the intrinsic properties of a molecule at the electronic level. For this compound, these methods can elucidate its geometry, electronic behavior, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. uctm.edu By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional conformation of this compound. mkjc.invjst.vn This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
For analogous benzoic acid derivatives, DFT calculations have successfully correlated theoretical structural parameters with experimental data obtained from techniques like X-ray crystallography. mkjc.in For instance, in a study on a similar benzoic acid, the calculated bond length for the C-C bond connecting the carboxylic group to the benzene (B151609) ring was found to be approximately 1.48 Å. mkjc.in Similar calculations for this compound would reveal how the pyridin-2-ylmethoxy substituent influences the geometry of the benzoic acid moiety. The electronic structure analysis also involves mapping the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, crucial for predicting intermolecular interactions. tandfonline.comtandfonline.com
Table 1: Illustrative Optimized Geometrical Parameters for a Benzoic Acid Derivative (Calculated via DFT) Note: This table provides example data for a related benzoic acid derivative to illustrate the typical output of a DFT calculation, as specific data for this compound is not available in the provided sources.
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
| Bond Length | C=O | ~1.21 Å |
| C-O (hydroxyl) | ~1.35 Å | |
| C-C (ring-carboxyl) | ~1.48 Å | |
| C-O (ether) | ~1.37 Å | |
| Bond Angle | O=C-O | ~123° |
| C-C-C (ring) | ~120° | |
| C-O-C (ether) | ~118° |
Molecular Orbital Analysis (HOMO-LUMO Energies)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. wuxiapptec.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. tandfonline.com
A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For aromatic compounds like this compound, DFT calculations can determine the energies of these orbitals. The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack. In related molecules, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed over the carboxylic acid group or other electron-withdrawing functions. researchgate.net Analysis of these orbitals helps in understanding charge transfer within the molecule. researchgate.net
Table 2: Example Frontier Molecular Orbital Energies Note: This table illustrates typical HOMO-LUMO energy values for similar aromatic compounds.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 eV |
| LUMO | -2.0 eV |
| Energy Gap (ΔE) | 4.5 eV |
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental data. DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. mkjc.in These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. mkjc.in For example, the characteristic C=O stretching vibration in benzoic acid derivatives is typically predicted in the range of 1700-1800 cm⁻¹. mkjc.in
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net By comparing the computed chemical shifts with experimental spectra, researchers can confirm the molecular structure. Theoretical calculations can be particularly useful for resolving ambiguities in complex spectra.
Table 3: Illustrative Predicted Vibrational Frequencies for a Benzoic Acid Analogue Note: This table shows example data for predicted vibrational modes.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3413 (DFT) |
| C=O Stretch | Carboxylic Acid | ~1788 (FT-IR) |
| C-H Aromatic Stretch | Benzene/Pyridine (B92270) | ~3063 (DFT) |
| C-O-C Ether Stretch | Methoxy-Pyridine | ~1250 |
| C-H Bending | Aromatic Rings | ~1000-1400 |
Thermodynamic Property Predictions
Quantum chemical calculations can also predict key thermodynamic properties of this compound. vjst.vn By performing frequency calculations, it is possible to obtain zero-point vibrational energies and thermal energies. Standard thermodynamic functions such as enthalpy, entropy, and Gibbs free energy can be calculated at different temperatures. vjst.vnchemeo.com These predictions are valuable for understanding the stability of the molecule and for modeling its behavior in chemical reactions and physical processes. jbiochemtech.comcore.ac.uk For instance, studies on benzoic acid have shown how solvent environments affect its thermodynamic properties, with stabilization observed in less polar solvents. vjst.vn
Table 4: Example Calculated Thermodynamic Properties for Benzoic Acid Note: Data from a study on benzoic acid to illustrate typical thermodynamic predictions.
| Thermodynamic Property | Value in Gas Phase | Value in Ethanol |
| Electronic Energy (Hartree) | -459.713 | -459.722 |
| Enthalpy (Hartree) | -459.608 | -459.617 |
| Gibbs Free Energy (Hartree) | -459.653 | -459.662 |
Molecular Modeling and Ligand-Target Interaction Analysis for this compound Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. tandfonline.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target. nih.gov
For derivatives of this compound, molecular docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with amino acid residues in the active site of a target protein. dntb.gov.ua For example, the carboxylic acid group is a common hydrogen bond donor and acceptor, while the aromatic pyridine and benzene rings can engage in π-π stacking and hydrophobic interactions. tandfonline.com The ether linkage provides conformational flexibility, which can be crucial for achieving an optimal fit within a binding pocket. Such analyses help rationalize the biological activity of existing compounds and guide the design of new, more potent derivatives. nih.gov
Computational Approaches to Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. uaeh.edu.mx Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this field. nih.gov
For analogues of this compound, SAR studies investigate how modifications to different parts of the molecule affect its activity. Key areas for modification include:
The Benzoic Acid Ring: Introducing substituents (e.g., methoxy (B1213986), chloro groups) can alter the electronic properties and hydrophobicity of the molecule. acs.org
The Pyridine Ring: Modifications to this ring can influence binding affinity and specificity.
The Methoxy Linker: Changing the length or rigidity of the ether linkage can impact the compound's ability to adopt the correct conformation for binding. acs.org
By synthesizing and testing a series of analogues, researchers can build a dataset that correlates structural features with activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can then be used to create a predictive model based on the steric and electrostatic fields of the aligned molecules. nih.gov These models highlight which structural features are critical for activity, providing a rational basis for the design of new compounds with improved properties. acs.org
Coordination Chemistry and Ligand Design with 4 Pyridin 2 Ylmethoxy Benzoic Acid
Chelation Behavior and Metal Complexation of 4-(Pyridin-2-ylmethoxy)benzoic acid
The versatile structure of this compound, featuring both a carboxylate group and a pyridyl nitrogen atom, allows for diverse chelation behaviors and the formation of a variety of metal complexes. This bifunctionality enables the ligand to act as a bridge between metal centers, facilitating the construction of coordination polymers with interesting structural motifs.
A notable example is the mononuclear cobalt(II) complex, [Co(L)2·(H2O)4], derived from 4-(pyridin-4-ylmethoxy)benzoic acid (HL). In this complex, the Co(II) ion is coordinated to four oxygen atoms from four water molecules and two nitrogen atoms from the pyridyl groups of two ligand molecules, resulting in an octahedral geometry. This complex has been shown to interact with calf thymus DNA (CT DNA) primarily through an electrostatic binding mode, with a binding constant (Kb) of 4.25 × 104 M-1. Furthermore, it exhibits significant photo-induced DNA cleavage activity, suggesting the formation of hydroxyl radicals through a photo-redox pathway. acs.org
The flexibility of the ether linkage in this compound and its derivatives plays a crucial role in the final structure of the resulting coordination polymers. For instance, the use of a V-shaped ligand, 1,3-bis(pyridine-2-ylmethoxy)benzene (2-bpmb), in reactions with various transition metal salts leads to the formation of one-dimensional helical chains. acs.org The specific metal ion and counter-anions present also influence the dimensionality and topology of the resulting structures. For example, with silver nitrate, a 2D layer structure is formed, while with copper acetate (B1210297), a 1D chain is observed. acs.org
The presence of additional functional groups on the benzoic acid ring can further modify the coordination behavior. For example, 3,5-dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid is suggested to have applications in materials science for metal coordination. The methoxy (B1213986) groups can influence the electronic properties and steric hindrance around the coordination sites.
The coordination of this compound and its analogs is not limited to single metal systems. There is potential for this ligand to be used in the construction of heterometallic systems, although specific examples are not detailed in the provided search results. The ability of the ligand to bridge different metal ions could lead to materials with unique magnetic or catalytic properties.
The table below summarizes the key features of some metal complexes formed with this compound and its derivatives.
| Compound/Ligand | Metal Ion(s) | Key Structural Features | Dimensionality |
| [Co(L)2·(H2O)4] (L = 4-(pyridin-4-ylmethoxy)benzoate) | Co(II) | Mononuclear, octahedral geometry | 0D (discrete complex) |
| Complexes with 1,3-bis(pyridine-2-ylmethoxy)benzene (2-bpmb) | Zn(II), Hg(II), Cu(II), Ag(I) | Helical chains | 1D, 2D |
| Lanthanide complexes with 3,5-bis(pyridine-2-ylmethoxy)benzoic acid | Ln(III) | Infinite one-dimensional chains | 1D |
Design Principles for Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound Ligands
The design of metal-organic frameworks (MOFs) and coordination polymers using this compound and its derivatives is guided by several key principles. The inherent bifunctionality of the ligand, with its pyridyl nitrogen and carboxylate oxygen donor atoms, provides a versatile platform for connecting metal ions or clusters into extended networks.
A primary consideration is the coordination geometry of the metal center . Different metal ions exhibit distinct coordination preferences, which, in combination with the ligand's binding modes, dictate the resulting framework's topology. rsc.org For example, d10 metal ions like Zn(II) and Cd(II) are often used due to their flexible coordination environments, leading to a variety of structural outcomes. rsc.orgmdpi.com
The use of ancillary or co-ligands is another important design strategy. The introduction of other organic ligands, often dicarboxylic acids or other N-donor ligands, can systematically modify the resulting structures. mdpi.comresearchgate.net These co-ligands can act as pillars, linkers, or spacers, influencing the dimensionality and porosity of the final framework. For instance, the combination of 3,5-bis(pyridin-4-ylmethoxy)benzoic acid with various dicarboxylic acids has been shown to produce a range of Co(II) compounds with different structures. researchgate.net
Reaction conditions , such as solvent systems and the presence of templates, also play a significant role in directing the self-assembly process. researchgate.net Solvothermal methods are commonly employed for the synthesis of MOFs, as the elevated temperatures and pressures can facilitate the formation of thermodynamically stable crystalline products. researchgate.netresearchgate.net The choice of solvent can influence the solubility of the reactants and intermediates, and can sometimes be incorporated into the final structure.
Structural Diversity and Tunability of Coordination Polymers Incorporating this compound Derivatives
The structural diversity and tunability of coordination polymers (CPs) based on this compound and its derivatives are significant, stemming from the ligand's versatile nature and the various factors that can be manipulated during synthesis.
The flexibility of the ether linkage is a key contributor to this diversity. It allows the pyridyl and benzoate (B1203000) rings to adopt various spatial arrangements, leading to a wide range of coordination modes. This adaptability enables the formation of structures with different dimensionalities, from 1D chains to 2D layers and 3D frameworks. acs.org For instance, the use of a flexible V-shaped bipyridyl benzene (B151609) ligand has been shown to produce Cd(II) CPs with varying structures depending on the co-ligand used.
The choice of metal ion is another critical factor. Different metal ions have different coordination preferences (e.g., coordination number, geometry), which directly influences the connectivity and dimensionality of the resulting CP. rsc.org For example, lanthanide ions, with their larger ionic radii and higher coordination numbers, can form infinite one-dimensional coordination polymers with ligands like 3,5-bis(pyridine-2-ylmethoxy)benzoic acid. acs.org
The use of ancillary ligands provides a powerful tool for tuning the structures of CPs. The introduction of co-ligands with different lengths, rigidities, and functionalities can systematically alter the dimensions and properties of the resulting frameworks. mdpi.com For example, the reaction of Zn(OAc)2 with a flexible bipyridyl benzene ligand and various dicarboxylic acid derivatives yielded four new coordination polymers with distinct structures, ranging from a 1D chain to a 3D framework. mdpi.com
Furthermore, reaction conditions such as temperature, solvent, and the presence of templates can be adjusted to control the crystallization process and favor the formation of specific structural isomers or polymorphs. researchgate.net The in situ transformation of ligands under certain reaction conditions can also lead to the formation of unexpected and novel network structures. researchgate.net
The table below highlights the structural diversity observed in coordination polymers constructed with derivatives of this compound.
| Ligand | Metal Ion | Ancillary Ligand | Resulting Structure | Dimensionality |
| 1,4-bis(pyridine-3-ylmethoxy)benzene | Zn(II) | Acetate | 1D chain of heptanuclear units | 1D |
| 1,4-bis(pyridine-3-ylmethoxy)benzene | Zn(II) | 5-hydroxy-1,3-benzenedicarboxylic acid | 2D bilayer structure | 2D |
| 1,4-bis(pyridine-3-ylmethoxy)benzene | Zn(II) | 1,2-benzenedicarboxylic acid | 2D structure with interlocking chains | 2D |
| 1,4-bis(pyridine-3-ylmethoxy)benzene | Zn(II) | 2,2'-azodibenzoic acid | 3D framework with a pcu net | 3D |
Medicinal Chemistry Research Applications of 4 Pyridin 2 Ylmethoxy Benzoic Acid Excluding Clinical Data
Pharmacophore Modeling and Virtual Screening Strategies for 4-(Pyridin-2-ylmethoxy)benzoic acid Analogues
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and optimize new drug candidates. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target.
While specific pharmacophore models developed directly from this compound are not extensively documented in publicly available literature, the principles can be readily applied to its analogues. For instance, in the development of inhibitors for targets like phosphodiesterase 4 (PDE4), pharmacophore models have been successfully generated for related pyrazolo[1,5-a]pyridine (B1195680) analogues. tandfonline.com A typical model might include features such as a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups, all of which can be conceptually mapped onto the this compound scaffold. tandfonline.com The pyridine (B92270) nitrogen and the carbonyl oxygen of the benzoic acid can act as hydrogen bond acceptors, the pyridine and benzene (B151609) rings serve as aromatic and hydrophobic features, and the ether linkage provides conformational flexibility.
Virtual screening campaigns often utilize such pharmacophore models as 3D queries to search large compound databases (like the National Cancer Institute (NCI) or Maybridge databases) for molecules with a similar arrangement of features. researchgate.net This ligand-based approach is advantageous as it does not require a known 3D structure of the target protein. Alternatively, structure-based virtual screening, which involves docking candidate molecules into the known binding site of a target enzyme or receptor, can be employed. sigmaaldrich.com For example, virtual screening has been used to identify novel benzoic acid derivatives as inhibitors of enzymes like Trypanosoma cruzi trans-sialidase. unict.it Analogues of this compound would be promising candidates for such screening campaigns against a variety of targets, leveraging the scaffold's key structural motifs.
This compound as a Chemical Scaffold in Rational Drug Design Approaches
The this compound structure represents a valuable scaffold for rational drug design, a strategy that relies on the knowledge of a biological target's structure and mechanism to design specific and potent inhibitors. The pyridine ring is a common feature in many FDA-approved drugs and is known to enhance pharmacological activity, improve metabolic stability, and increase cellular permeability. nih.gov
This scaffold can be conceptually divided into three key components, each amenable to modification in a rational design approach:
The Pyridine Ring: Can engage in hydrogen bonding via its nitrogen atom and participate in π-π stacking interactions within a protein's binding pocket. Its substitution pattern can be modified to fine-tune binding affinity and selectivity.
The Benzoic Acid Group: The carboxylic acid is a key interaction point, often forming strong hydrogen bonds or salt bridges with basic residues like arginine or lysine (B10760008) in an active site. It is a common feature in inhibitors of enzymes such as protein kinase CK2. nih.gov
The Methylene (B1212753) Ether Linker: This flexible linker allows the pyridine and benzoic acid moieties to adopt optimal orientations within the binding site.
An example of rational design involving a similar scaffold is the development of inhibitors for the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2). nih.gov In that study, researchers developed 4-substituted 2-pyridin-2-ylamides through in-silico ligand-based drug design. nih.gov Similarly, the this compound scaffold could be used to design inhibitors for various enzyme families, such as kinases, phosphatases, and proteases, by tailoring substituents on both the pyridine and benzene rings to match the specific topology and chemical environment of the target's active site. For example, it could serve as a starting point for developing inhibitors of farnesyl pyrophosphate synthase (FPPS), an enzyme targeted by nitrogen-containing bisphosphonates for treating bone-resorption disorders. nih.govfrontiersin.org
Synthetic Exploration of this compound Derivatives and Their Structure-Activity Relationships (SAR)
The synthetic tractability of the this compound scaffold allows for the systematic exploration of its chemical space to establish structure-activity relationships (SAR). The core structure can be synthesized through a Williamson ether synthesis, coupling 2-(chloromethyl)pyridine (B1213738) with methyl 4-hydroxybenzoate, followed by hydrolysis of the ester to yield the carboxylic acid.
Extensive SAR studies have been conducted on related benzamide (B126) and pyridine-containing scaffolds, providing valuable insights that can be extrapolated to this compound derivatives. For example, research on 4-(pyridin-4-yloxy)benzamide derivatives as c-Met kinase inhibitors revealed that modifying the amide with a morpholine (B109124) group was beneficial for enhancing inhibitory activity. nih.gov
In another study on benzamide derivatives as histone deacetylase (HDAC) inhibitors, it was found that a substituent at the 2'-position of the anilide moiety was crucial for activity, while the electronic nature of substituents at other positions had a smaller effect. psu.edu This highlights the importance of positional isomers and specific interactions.
A hypothetical SAR exploration of 4-(Pyridin-2-ylmethoxy)benzamide derivatives might involve the modifications shown in the table below, with expected outcomes based on studies of similar compound classes.
Table 1: Hypothetical SAR Exploration of 4-(Pyridin-2-ylmethoxy)benzamide Derivatives
| Modification Site | R Group / Modification | Target Class Example | Expected SAR Outcome | Rationale / Reference |
| Benzamide | Amide (R = H) | Kinases, GPCRs | Conversion to various amides (e.g., alkyl, aryl, heterocyclic) can modulate potency and selectivity by exploring different sub-pockets of the binding site. | nih.gov |
| Pyridine Ring | Substitution (e.g., -Cl, -F, -CH₃) | Kinases | Introduction of small substituents can alter electronic properties and provide additional interactions, potentially increasing potency and selectivity. | acs.org |
| Benzoic Acid | Esterification | Prodrugs | Masking the carboxylic acid as an ester can improve membrane permeability. The ester can then be hydrolyzed by intracellular esterases to release the active acid. | acs.org |
| Linker | Chain length / Rigidity | Various | Altering the linker can optimize the spatial orientation of the two aromatic rings, which is critical for fitting into the target binding site. | nih.gov |
For instance, in the development of inhibitors for protein kinase CK2, the introduction of a benzyloxy group at the 3-position of a 4-(thiazol-5-yl)benzoic acid scaffold maintained potent inhibitory activity and significantly increased antiproliferative activity. nih.gov This suggests that exploring substitutions on the benzoic acid ring of the this compound scaffold could be a fruitful strategy for developing potent enzyme inhibitors.
Mechanistic Investigations of Ligand-Enzyme/Receptor Interactions Involving this compound Derivatives
Understanding how a ligand interacts with its biological target at a molecular level is fundamental to medicinal chemistry. For derivatives of this compound, mechanistic investigations would focus on identifying the key binding interactions within the active site of an enzyme or the binding pocket of a receptor.
Based on the functional groups present in the scaffold, several types of interactions are anticipated:
Hydrogen Bonding: The carboxylic acid is a potent hydrogen bond donor and acceptor. The pyridine nitrogen and the ether oxygen are hydrogen bond acceptors. These groups can form critical hydrogen bonds with amino acid residues such as arginine, lysine, serine, and asparagine in a target's active site. psu.edu
π-π Stacking: The electron-deficient pyridine ring and the electron-rich benzene ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. This is a common binding motif for kinase inhibitors. tandfonline.com
Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated, forming a carboxylate anion that can engage in strong ionic interactions (salt bridges) with positively charged residues like lysine or arginine.
Molecular modeling and docking studies on related structures provide a blueprint for these interactions. For example, docking of pyrozolo[1,5-a]pyridine inhibitors into the active site of PDE4 revealed crucial hydrogen bond interactions with asparagine and glutamine residues, and π-π stacking with histidine and phenylalanine residues. tandfonline.com Similarly, inhibitors based on a benzoic acid scaffold have been shown to coordinate with metal ions in the active sites of metalloenzymes. acs.org The design of inhibitors for bacterial cystathionine (B15957) γ-lyase from a (heteroarylmethyl)benzoic acid lead compound highlighted the importance of specific substitutions on the heteroaryl ring for achieving high potency and selectivity. nih.gov
These computational and structural biology techniques are essential for validating binding modes predicted during the design phase and for providing a rational basis for further optimization of the this compound scaffold to achieve higher potency and selectivity for a given biological target.
Future Research Trajectories and Emerging Paradigms for 4 Pyridin 2 Ylmethoxy Benzoic Acid
Advances in Sustainable and Efficient Synthetic Methodologies for 4-(Pyridin-2-ylmethoxy)benzoic acid
Traditional synthetic routes for this compound and its analogs often rely on multi-step processes involving protecting groups and conventional solvents, which can be inefficient and generate significant waste. Future research is increasingly focused on aligning its production with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of environmentally benign reagents and solvents. mdpi.com
Key areas of advancement include:
Catalytic Systems: The development of advanced catalytic systems is a cornerstone of modern organic synthesis. aablocks.com For the synthesis of ether linkages, such as the one in this compound, research is moving beyond stoichiometric reagents towards catalytic approaches that minimize waste and improve reaction efficiency. This includes exploring novel metal and organocatalysts that can operate under milder conditions.
Flow Chemistry: Industrial-scale synthesis can be enhanced by adopting continuous flow reactors. This technology offers superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and reduced waste streams compared to batch processing. beilstein-journals.org
Green Solvents and Solvent-Free Reactions: A major push in sustainable chemistry is the replacement of volatile organic compounds (VOCs) with greener alternatives. mdpi.com Research into using water, supercritical CO₂, or bio-based solvents for the synthesis of benzoic acid derivatives is an active field. mdpi.combeilstein-journals.org Furthermore, solvent-free methods, such as mechanochemical grinding, are being investigated as a means to produce complex molecules like cocrystals of other benzoic acid derivatives, a technique that could be adapted for the synthesis of the target compound. researchgate.netrsc.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. This high-efficiency method could be applied to key steps in the synthesis of this compound, such as the etherification reaction.
Table 1: Comparison of Synthetic Methodologies for Benzoic Acid Derivatives
| Methodology | Advantages | Disadvantages | Relevance for this compound |
| Conventional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, generates waste, lower yields. | Current baseline for improvement. |
| Advanced Catalysis | Higher efficiency, milder conditions, improved selectivity. aablocks.com | Catalyst cost and recovery can be challenging. | Potential to streamline the ether linkage formation. |
| Continuous Flow Chemistry | High throughput, enhanced safety, superior process control. beilstein-journals.org | Requires specialized equipment and optimization. | Ideal for scalable, industrial production with reduced waste. |
| Green Solvents / Solvent-Free | Reduced environmental impact, lower toxicity. mdpi.comresearchgate.netrsc.org | Solubility issues, may require new reaction condition development. | Aligns synthesis with sustainability goals. |
Integration of Computational Chemistry and Machine Learning in the Design of this compound Derivatives
The paradigm of drug discovery and materials science is being transformed by the power of in silico methods. semanticscholar.org Instead of synthesizing and testing thousands of compounds, researchers can now computationally screen and design molecules with desired properties, saving significant time and resources. For this compound, these computational approaches offer a pathway to rationally designed derivatives with enhanced biological activity or material properties.
Molecular Docking and Dynamics: Computational techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. These methods can be used to design derivatives of this compound that fit more effectively into a target's active site, potentially increasing their therapeutic potency. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. semanticscholar.orgresearchgate.net By analyzing a set of known active and inactive derivatives, a QSAR model can be built to predict the activity of new, unsynthesized molecules. This allows researchers to prioritize the synthesis of the most promising candidates.
Machine Learning (ML) and Artificial Intelligence (AI): Machine learning is revolutionizing molecular design. nih.govnih.gov AI algorithms, particularly deep learning and reinforcement learning, can learn from vast datasets of chemical information to generate entirely new molecular structures optimized for multiple properties simultaneously (e.g., high activity, low toxicity, good solubility). nih.govgoogle.com These methods can explore a much larger chemical space than traditional methods, uncovering novel derivatives of this compound that a human chemist might not have conceived. For instance, ML models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to design drug candidates with better pharmacokinetic profiles from the outset. auctoresonline.org
Table 2: Application of Computational Methods in Derivative Design
| Computational Method | Application | Potential for this compound |
| Molecular Docking | Predicts binding mode and affinity to a biological target. | Design of derivatives as enzyme inhibitors or receptor modulators. |
| Molecular Dynamics (MD) | Simulates the movement of a molecule and its target over time to assess binding stability. | Validating the stability of predicted binding poses from docking. |
| QSAR | Correlates structural features with biological activity to predict the potency of new compounds. researchgate.net | Guiding the selection of substituents to enhance biological activity. |
| Machine Learning / AI | Generates novel molecules with optimized multi-parameter profiles (e.g., activity, toxicity). nih.govnih.gov | De novo design of novel, highly optimized therapeutic candidates. |
Prospects for Novel Coordination Architectures and Catalytic Applications of this compound
The unique structure of this compound, featuring both a carboxylic acid group and a pyridine (B92270) nitrogen atom, makes it an excellent candidate as a ligand for constructing coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net These materials are composed of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks with diverse topologies and potential applications. rsc.orgnih.gov
Novel Coordination Architectures: The flexibility of the methoxy (B1213986) bridge combined with the specific coordination vectors of the carboxylate and pyridine groups allows for the formation of complex and potentially novel structures. rsc.orgacs.org By reacting this compound or its isomers with various metal ions (e.g., Zn(II), Cd(II), Co(II), Ni(II)), researchers can create diverse architectures, including 1D chains, 2D layers, and 3D interpenetrating networks. nih.govresearchgate.netrsc.orgrsc.org The final structure is often influenced by factors such as the metal ion's coordination geometry, the presence of co-ligands, and reaction conditions like temperature and solvent. nih.gov
Luminescent Materials: Many coordination polymers constructed from ligands similar to this compound have been shown to exhibit photoluminescence. rsc.orgnih.gov The emission properties can be tuned by the choice of the metal ion and the specific structure of the framework. This opens up possibilities for developing new materials for applications in chemical sensing, lighting, and displays.
Catalytic Applications: The porous nature of some MOFs and the presence of accessible metal sites make them promising candidates for catalysis. researchgate.net Coordination polymers based on related pyridyl-carboxylate ligands have demonstrated photocatalytic activity, for instance, in the degradation of organic dyes like methylene (B1212753) blue under UV-Vis irradiation. nih.govresearchgate.net This suggests that MOFs derived from this compound could be developed as catalysts for various organic transformations or for environmental remediation. Transition metal complexes, in general, are widely used as catalysts, and incorporating them into robust frameworks like MOFs can enhance their stability and reusability. nih.govmdpi.com
Table 3: Examples of Coordination Polymers from Related Pyridyl-Carboxylate Ligands
| Ligand | Metal Ion | Dimensionality/Topology | Observed Property/Application | Reference |
| 3,5-bis(pyridin-4-ylmethoxy)benzoic acid | Cd(II) | 3D, (4²·6)₂(4⁴·6²²·8²) | Structural Characterization | rsc.org |
| 4-(pyridin-4-ylmethoxy)benzoic acid | Zn(II) | 2D, (4⁴·6²) | Luminescence | researchgate.net |
| 4-(2-(4-((pyridin-3-yl)methoxy)phenyl)diazenyl)benzoic acid | Cd(II), Zn(II) | 2D & 3D Networks | Photocatalytic degradation of methylene blue | nih.govresearchgate.net |
| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | 3D, dia topology | Photoluminescence, CO₂/N₂ separation | nih.gov |
| 4-(pyridin-4-yl)benzoic acid | Co(II), Ni(II) | 2D, spiral network | Thermo- and solvatochromism | rsc.org |
Q & A
Q. What are best practices for handling reactive intermediates in benzoic acid synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
